molecular formula C9H14N2S B1422857 N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine CAS No. 70590-61-3

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B1422857
CAS No.: 70590-61-3
M. Wt: 182.29 g/mol
InChI Key: WQLOQZQVGNEGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a chemical compound with the molecular formula C9H14N2S. It is also known by its CAS number 70590-61-3. The compound belongs to the class of benzothiazole derivatives and exhibits interesting biological properties. Its IUPAC name is this compound. At room temperature, it exists as a liquid .

Synthesis Analysis

The synthetic route for this compound involves the condensation of appropriate starting materials. Detailed synthetic methods and reaction conditions are documented in relevant literature .

Molecular Structure Analysis

The compound’s molecular structure consists of a benzothiazole ring fused with a tetrahydrocyclopentane ring. The two methyl groups at positions 2 and 7 contribute to its unique conformation. The nitrogen atom at position 7 is part of an amine functional group. The overall structure influences its biological activity and reactivity .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the benzothiazole moiety. These reactions can lead to the synthesis of derivatives with altered properties .
  • Physical and Chemical Properties Analysis

    • Safety Information : Refer to the provided MSDS for safety precautions
  • Scientific Research Applications

    Diuretic Activity

    N,2-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine derivatives have shown potential in the synthesis of new diuretic agents. For instance, a study conducted by Husain et al. (2016) on benzothiazole sulfonamides containing a quinoxaline ring system demonstrated significant in vivo diuretic activity in rats. Compound 4c, in particular, was identified as a promising diuretic agent, showing better efficacy than reference drugs such as acetazolamide and urea. The study also included docking studies to understand the binding mode of these compounds with the carbonic anhydrase enzyme, suggesting the need for further pharmacokinetic and toxicological studies to confirm the safety of these compounds (Husain et al., 2016).

    Antidepressant Activity

    In another research area, derivatives of this compound have been explored for their potential antidepressant activity. Wessels et al. (1980) synthesized 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a compound prepared by catalytic hydrogenation, which showed promising antidepressant activity in mice without significant monoamine oxidase inhibitory activity, suggesting a unique mechanism of action distinct from traditional antidepressants (Wessels et al., 1980).

    Oxidative Stress Induction

    Karatas et al. (2005) investigated the effects of synthetic N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) amine on oxidative stress markers in rats. The study found that the compound significantly increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased serum levels of antioxidant vitamins A, E, and C. This suggests that the compound induces oxidative stress, which could have implications for its use and safety in therapeutic contexts (Karatas et al., 2005).

    Cardiovascular Effects

    Bernabei et al. (1978) explored the cardiovascular effects of 4-dimethylaminoethyl and 4-diethylaminoethyl derivatives of tetrahydro-1H-pyrrolo[2,1-c][1,2,4] benzothiadiazine in anesthetized rats. The introduction of a basic group in the alkyl chain led to compounds with notable hypotensive activity and increased differential pressure, indicating potential therapeutic applications in managing hypertension (Bernabei et al., 1978).

    Safety and Hazards

    As with any chemical compound, precautions should be taken during handling, storage, and disposal. Consult the Material Safety Data Sheet (MSDS) for detailed safety information, including potential hazards, first aid measures, and protective equipment recommendations .

  • Future Directions

    • Collaborate with interdisciplinary teams for further research and development .
  • Properties

    IUPAC Name

    N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H14N2S/c1-6-11-8-5-3-4-7(10-2)9(8)12-6/h7,10H,3-5H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WQLOQZQVGNEGDS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC2=C(S1)C(CCC2)NC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H14N2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    182.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
    Reactant of Route 2
    N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
    Reactant of Route 3
    N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
    Reactant of Route 4
    Reactant of Route 4
    N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
    Reactant of Route 5
    N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
    Reactant of Route 6
    N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.